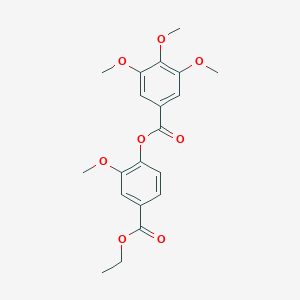![molecular formula C24H24N2O4 B309439 2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309439.png)
2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide, commonly known as E-64, is a potent and irreversible inhibitor of cysteine proteases. This molecule has been extensively studied for its ability to inhibit a wide range of cysteine proteases, including cathepsins, papain, and calpains. E-64 has been used in many scientific research applications, including cancer research, neurodegenerative disease research, and drug development.
作用機序
E-64 irreversibly inhibits cysteine proteases by covalently binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of degrading proteins, leading to the accumulation of proteins within the cell.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by E-64 can have a wide range of biochemical and physiological effects, depending on the specific protease being inhibited and the cellular context. In cancer cells, for example, the inhibition of cysteine proteases by E-64 can lead to decreased tumor growth and metastasis. In neurodegenerative diseases, the inhibition of cysteine proteases by E-64 can lead to decreased accumulation of toxic protein aggregates, which are thought to contribute to disease progression.
実験室実験の利点と制限
One advantage of E-64 is its broad specificity for cysteine proteases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, the irreversible nature of E-64's inhibition can also be a limitation, as it can make it difficult to study the effects of transient inhibition of cysteine proteases.
将来の方向性
There are many potential future directions for research on E-64 and its applications in various fields. One area of interest is the development of more specific inhibitors of individual cysteine proteases, which could allow for more targeted inhibition of specific pathways. Another area of interest is the development of E-64 derivatives with improved pharmacokinetic properties, which could make them more suitable for use in clinical settings. Finally, further research is needed to fully understand the role of cysteine proteases in various diseases and cellular processes, and how inhibitors such as E-64 can be used to manipulate these pathways for therapeutic benefit.
合成法
The synthesis of E-64 involves the reaction of 2-ethoxyaniline with 3-nitrobenzoyl chloride to form 2-ethoxy-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with thionyl chloride to form 2-ethoxy-N-(3-chloro-4-nitrobenzoyl)aniline. Finally, this intermediate is reacted with 3-(2-ethoxy-carbonylphenyl)acrylic acid to form E-64.
科学的研究の応用
E-64 has been extensively studied for its ability to inhibit cysteine proteases, which play a critical role in many cellular processes, including protein degradation, apoptosis, and autophagy. E-64 has been used in cancer research to study the role of cysteine proteases in tumor growth and metastasis. It has also been used in neurodegenerative disease research to study the role of cysteine proteases in the progression of diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-ethoxy-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide |
|---|---|
分子式 |
C24H24N2O4 |
分子量 |
404.5 g/mol |
IUPAC名 |
2-ethoxy-N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-21-14-7-5-12-19(21)24(28)25-18-11-9-10-17(16-18)23(27)26-20-13-6-8-15-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,28)(H,26,27) |
InChIキー |
UXPSMTPQYHBLKT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OCC |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309377.png)